7-Chlor-1-Benzothiophen-2-carbonsäure

Übersicht

Beschreibung

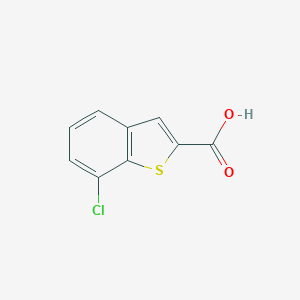

7-Chloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClO2S. It is a derivative of benzothiophene, characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position of the benzothiophene ring.

Wissenschaftliche Forschungsanwendungen

7-Chloro-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid typically involves the reaction of 2-mercaptoacetic acid with 2,3-dichlorobenzaldehyde in the presence of potassium hydroxide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the benzothiophene ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophene derivatives.

Wirkmechanismus

The mechanism of action of 7-Chloro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Benzothiophene-2-carboxylic acid: Lacks the chlorine atom at the 7th position.

7-Bromo-1-benzothiophene-2-carboxylic acid: Contains a bromine atom instead of chlorine.

7-Chloro-1-benzofuran-2-carboxylic acid: Contains an oxygen atom in place of sulfur in the ring structure.

Uniqueness: 7-Chloro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

7-Chloro-1-benzothiophene-2-carboxylic acid (CAS Number: 90407-16-2) is a compound with the molecular formula C9H5ClO2S. It is characterized by a benzothiophene ring structure, which includes a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that 7-chloro-1-benzothiophene-2-carboxylic acid exhibits significant antimicrobial activity , particularly against various strains of Staphylococcus aureus. A study evaluated its effectiveness using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against methicillin-resistant strains (MRSA) as well as other clinically isolated strains. The MIC values for different derivatives were documented, highlighting the compound's potential as an antimicrobial agent.

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| I.a | ATCC 29213 | 4.20 |

| I.a | SF8300 (MRSA) | 8.40 |

| I.a | ST20171643 (Daptomycin-resistant) | 16.80 |

This table summarizes the effectiveness of different derivatives against resistant strains, illustrating the compound's relevance in combating antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, 7-chloro-1-benzothiophene-2-carboxylic acid has been investigated for anticancer activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. The cytotoxicity assays conducted using the MTT method demonstrated that the compound did not exhibit significant cytotoxic effects at lower concentrations, suggesting a selective action against cancer cells while sparing normal cells.

The mechanism by which 7-chloro-1-benzothiophene-2-carboxylic acid exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival, leading to reduced cancer cell growth.

- Cell Signaling Interference : It has been suggested that this compound can interfere with cell signaling pathways critical for cancer cell survival and proliferation.

- Induction of Apoptosis : Evidence points towards its ability to induce programmed cell death in targeted cells, contributing to its anticancer effects .

Study on Antimicrobial Activity

A comprehensive study focused on synthesizing various benzo[b]thiophene derivatives, including 7-chloro-1-benzothiophene-2-carboxylic acid, aimed to identify new antimicrobial agents against drug-resistant S. aureus strains. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, providing a basis for further development into therapeutic agents .

Cytotoxicity Assessments

In another research effort, cytotoxicity was assessed using propidium iodide staining on A549 cells exposed to varying concentrations of the compound. The study concluded that while exhibiting antimicrobial properties, the compound maintained a favorable safety profile regarding mammalian cell toxicity .

Eigenschaften

IUPAC Name |

7-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXOHLXWCUMMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436661 | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90407-16-2 | |

| Record name | 7-Chlorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.